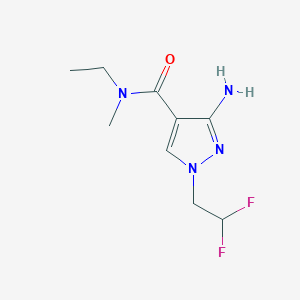

3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide

Descripción

3-Amino-1-(2,2-difluoroetil)-N-etil-n-metil-1H-pirazol-4-carboxamida es un compuesto orgánico sintético que pertenece a la familia de los pirazoles. Este compuesto se caracteriza por la presencia de un grupo amino, un grupo difluoroetil y un grupo carboxamida unidos a un anillo de pirazol.

Propiedades

Fórmula molecular |

C9H14F2N4O |

|---|---|

Peso molecular |

232.23 g/mol |

Nombre IUPAC |

3-amino-1-(2,2-difluoroethyl)-N-ethyl-N-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C9H14F2N4O/c1-3-14(2)9(16)6-4-15(5-7(10)11)13-8(6)12/h4,7H,3,5H2,1-2H3,(H2,12,13) |

Clave InChI |

VHXUAAZKZWWFIE-UHFFFAOYSA-N |

SMILES canónico |

CCN(C)C(=O)C1=CN(N=C1N)CC(F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-Amino-1-(2,2-difluoroetil)-N-etil-n-metil-1H-pirazol-4-carboxamida normalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye:

Formación del Anillo de Pirazol: El paso inicial implica la ciclación de precursores apropiados para formar el anillo de pirazol. Esto se puede lograr mediante la reacción de derivados de hidracina con compuestos carbonílicos α,β-insaturados en condiciones ácidas o básicas.

Introducción del Grupo Difluoroetil: El grupo difluoroetil se puede introducir mediante reacciones de sustitución nucleofílica utilizando haluros de difluoroetil.

Aminación y Formación de Carboxamida: El grupo amino y el grupo carboxamida se introducen mediante reacciones posteriores que implican pasos de aminación y acilación.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores eficientes, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-Amino-1-(2,2-difluoroetil)-N-etil-n-metil-1H-pirazol-4-carboxamida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, a menudo involucrando el uso de agentes reductores como el borohidruro de sodio.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica y electrófila, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan con frecuencia.

Sustitución: Los reactivos como los haluros, los ácidos y las bases se emplean en diversas condiciones para facilitar las reacciones de sustitución.

Productos Mayores Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas o alcoholes.

Aplicaciones Científicas De Investigación

3-Amino-1-(2,2-difluoroetil)-N-etil-n-metil-1H-pirazol-4-carboxamida tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se están realizando investigaciones para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.

Industria: Encuentra aplicaciones en el desarrollo de agroquímicos, colorantes y otros productos industriales.

Mecanismo De Acción

El mecanismo de acción de 3-Amino-1-(2,2-difluoroetil)-N-etil-n-metil-1H-pirazol-4-carboxamida involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Se requieren estudios detallados para dilucidar las dianas moleculares y vías exactas involucradas.

Comparación Con Compuestos Similares

Compuestos Similares

- 3-Amino-1-(2,2-difluoroetil)-N,N-dimetil-1H-pirazol-4-carboxamida

- 3-Amino-1-(2,2-difluoroetil)-N,N-dipropil-1H-pirazol-4-carboxamida

- 3-Amino-1-(2,2-difluoroetil)-1,2-dihidropiridin-2-ona

Singularidad

En comparación con compuestos similares, 3-Amino-1-(2,2-difluoroetil)-N-etil-n-metil-1H-pirazol-4-carboxamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo difluoroetil, en particular, contribuye a su estabilidad y reactividad, convirtiéndolo en un compuesto valioso para diversas aplicaciones.

Actividad Biológica

3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazole compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

The synthesis of 3-amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from simpler pyrazole derivatives. The general synthetic route includes:

- Formation of the Pyrazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole scaffold.

- Introduction of Functional Groups : Subsequent steps involve the introduction of the difluoroethyl group and the carboxamide functionality through nucleophilic substitutions and coupling reactions.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C10H12F2N4O |

| Molecular Weight | 246.23 g/mol |

| IUPAC Name | 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide |

| Canonical SMILES | CCN(C)C(=O)N=C(N)C(F)(F)C |

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance:

- In Vivo Studies : A study demonstrated that compounds similar to 3-amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide showed up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations as low as 10 µM when compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties:

- In Vitro Studies : Compounds from the same class have shown promising results against various bacterial strains. For example, certain derivatives demonstrated effective inhibition against E. coli and Bacillus subtilis at concentrations around 40 µg/mL , comparable to standard antibiotics .

The biological activity of 3-amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide can be attributed to its ability to interact with specific molecular targets:

- COX Inhibition : Many pyrazole derivatives act as cyclooxygenase (COX) inhibitors, which are crucial in mediating inflammatory responses.

- Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activities, contributing to their overall therapeutic effects.

Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, a series of pyrazole derivatives were tested. The results indicated that certain compounds had comparable efficacy to ibuprofen, with percentages of edema inhibition reaching up to 78% .

Research on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related pyrazole compounds against Mycobacterium tuberculosis. The study found that several derivatives achieved inhibition rates exceeding 98% , indicating strong potential for treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.